(Z)-1,5-Octadien-3-one

Übersicht

Beschreibung

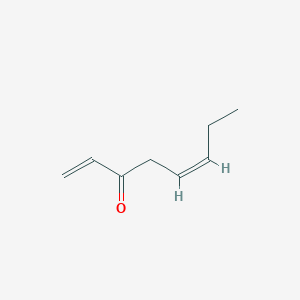

(Z)-1,5-Octadien-3-one is an organic compound characterized by its unique structure, which includes a conjugated diene system and a ketone functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-1,5-Octadien-3-one can be achieved through several methods. One common approach involves the cross-coupling reaction of a suitable alkyne with an aldehyde, followed by selective hydrogenation to yield the desired (Z)-isomer. Another method includes the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the diene structure.

Industrial Production Methods: On an industrial scale, this compound can be produced through catalytic processes that ensure high selectivity and yield. These methods often involve the use of transition metal catalysts, such as palladium or nickel, to facilitate the formation of the conjugated diene system.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as carboxylic acids or epoxides.

Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agent and conditions used.

Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups, often facilitated by catalysts.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Catalysts like palladium on carbon or nickel are often employed to facilitate these reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Organic Synthesis :

(Z)-1,5-Octadien-3-one is primarily utilized as an intermediate in organic synthesis. Its conjugated diene structure makes it a valuable building block for synthesizing complex molecules, particularly those with conjugated systems. It participates in various reactions such as:

- Cross-Coupling Reactions : Often synthesized through the cross-coupling of alkynes with aldehydes.

- Wittig Reactions : Reacting phosphonium ylides with aldehydes to form the diene structure.

These reactions are essential for creating pharmaceuticals and natural products.

Biological Research

Potential Bioactive Compound :

Research indicates that this compound may exhibit bioactive properties. Studies are ongoing to explore its interactions with biological molecules and potential therapeutic effects. For instance:

- Antimicrobial Activity : Preliminary investigations suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antimicrobial agents.

- Flavor Compounds in Food : It has been identified as an important flavor compound in various foods, contributing to their aroma profiles .

Medicinal Applications

Drug Development :

The medicinal potential of this compound is being explored for its ability to interact with specific molecular targets within the body. Some areas of focus include:

- Cancer Research : Investigating its role in modulating cellular processes that could lead to cancer treatment advancements.

- Anti-inflammatory Properties : Studies are examining its effects on inflammation pathways, which could inform drug development for inflammatory diseases.

Industrial Applications

Material Science :

In industrial settings, this compound is employed in producing various materials due to its versatile reactivity:

- Polymers Production : It serves as a precursor in synthesizing polymers and other synthetic materials.

- Fragrance Industry : While not primarily used for fragrance purposes, its unique odor profile can influence formulations in perfumery and food industries .

Case Study 1: Flavor Profile Analysis

A study focused on the aroma compounds in Nile tilapia identified this compound among 115 odorants. The sensory analysis revealed its significant contribution to the fish's overall flavor profile .

Case Study 2: Impact on Wine Aroma

Research on Merlot wines demonstrated that this compound's concentration varied with harvest dates and processing methods, affecting the wine's aroma compounds significantly .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemical Synthesis | Intermediate for organic synthesis; used in cross-coupling and Wittig reactions |

| Biological Research | Potential bioactive compound; investigated for antimicrobial properties |

| Medicinal Applications | Explored for drug development; potential anti-inflammatory and anti-cancer properties |

| Industrial Applications | Used in polymer production; influences flavor formulations in food and fragrance industries |

Wirkmechanismus

The mechanism by which (Z)-1,5-Octadien-3-one exerts its effects involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The conjugated diene system allows it to participate in various chemical reactions, which can modulate its activity and effects.

Vergleich Mit ähnlichen Verbindungen

(E)-1,5-Octadien-3-one: This isomer differs in the configuration of the double bonds, which can lead to different chemical and physical properties.

1,5-Hexadien-3-one: A shorter chain analog with similar functional groups but different reactivity and applications.

1,5-Decadien-3-one: A longer chain analog that may have different solubility and stability characteristics.

Uniqueness: (Z)-1,5-Octadien-3-one is unique due to its specific (Z)-configuration, which can influence its reactivity and interactions with other molecules. This configuration can lead to distinct properties and applications compared to its isomers and analogs.

Biologische Aktivität

(Z)-1,5-Octadien-3-one, a compound with the molecular formula and a molecular weight of approximately 124.18 g/mol, is an unsaturated ketone that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.

- Molecular Structure : this compound features a double bond configuration that contributes to its reactivity and biological activity.

- Stereochemistry : It is characterized as achiral, allowing for simpler interactions in biological systems .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in food preservation and medical settings. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis .

Insecticidal Effects

This compound has also been studied for its insecticidal properties. It acts as a natural insect repellent and has shown efficacy in deterring pests such as mosquitoes and agricultural insects. The mode of action appears to involve interference with the olfactory receptors of insects, thereby reducing their attraction to hosts .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated in various studies. It demonstrates the ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress-related diseases. This property is particularly relevant in the context of food science, where it can enhance the shelf life and nutritional quality of food products .

Case Studies

- Antimicrobial Efficacy : In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 0.5% (v/v), indicating strong antibacterial properties .

- Insect Repellency : Field trials demonstrated that formulations containing this compound reduced mosquito landings by over 70%, showcasing its potential as an eco-friendly insect repellent .

- Oxidative Stress Reduction : A study involving human cell lines indicated that treatment with this compound significantly reduced markers of oxidative stress compared to untreated controls, underscoring its potential therapeutic applications in chronic diseases .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

(5Z)-octa-1,5-dien-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-3-5-6-7-8(9)4-2/h4-6H,2-3,7H2,1H3/b6-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWYBQOFZVSNDAW-WAYWQWQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\CC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017502 | |

| Record name | (5Z)-octa-1,5-dien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65767-22-8 | |

| Record name | 1,5-Octadien-3-one, (5Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065767228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5Z)-octa-1,5-dien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5Z)-octa-1,5-dien-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,5-OCTADIEN-3-ONE, (5Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5224B73P1O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: In what natural sources has (Z)-1,5-Octadien-3-one been identified?

A1: this compound has been found in a wide array of natural sources, including:

- Fruits: apricots [], grapes [], strawberries [], cashew apples [, ]

- Vegetables: wasabi [], tomatoes [], potatoes []

- Seafood: prawns [, ], lobsters [], cod [, ], trout [, , ], salmon [], sardines [], fish sauce [], oyster leaf []

- Other: green tea [, , , , ], miso [], sheep meat [], Gynura bicolor leaves []

Q2: How does the concentration of this compound impact its perceived odor in food?

A: In Merlot and Cabernet Sauvignon musts, this compound contributes to a dried fig nuance at concentrations between 64 and 96 ng/L []. Above this level, it imparts a geranium nuance.

Q3: Does processing or storage affect the concentration of this compound in food?

A3: Yes, several studies show that processing and storage can significantly impact this compound levels. For instance:

- Sulfur dioxide: Adding sulfur dioxide to musts can decrease this compound concentration by 60% [].

- Heat treatment: Heat processing of miso (fermented soybean paste) leads to a decrease in this compound levels [].

- Storage conditions: Storing salmon and cod at -13°C, as opposed to -60°C, resulted in an increased concentration of this compound and the development of off-flavors [].

- Fermentation: The presence of Saccharomyces cerevisiae yeast during alcoholic fermentation of grape must can reduce this compound to the less odorous (Z)-5-octen-3-one [].

Q4: Can this compound contribute to off-flavors in food?

A4: Yes, while this compound can contribute to desirable aromas, it can also be associated with off-flavors:

- Fishy off-flavor: this compound, along with other compounds like (E,Z)-2,6-nonadienal and methional, contribute to a "fishy" off-flavor in stored sardines [].

- "Natsucha-shu" in green tea: In summer crops of green tea, this compound is a key contributor to the characteristic off-flavor known as "Natsucha-shu" [, ].

Q5: How is this compound formed in food?

A5: this compound can be formed through various pathways, including:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.